2-Chloro-3-(2,6-dimethylmorpholin-4-yl)quinoxaline
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Overview
Description
Synthesis Analysis
The synthesis of quinoxaline derivatives, including those similar to 2-Chloro-3-(2,6-dimethylmorpholin-4-yl)quinoxaline, often involves strategic amination reactions. A notable method includes the Buchwald–Hartwig amination, which has been successfully applied to synthesize a range of 2-(aryl/heteroaryl)-6-(morpholin-4-yl) quinolines with yields ranging from 60–88% (Bonacorso et al., 2018). These syntheses start from 2-(aryl/heteroaryl)-6-bromo-4-trifluoromethyl-quinolines and morpholine, demonstrating a flexible approach to accessing various quinoxaline derivatives.
Molecular Structure Analysis
Quinoxaline derivatives exhibit intriguing photophysical properties due to their aromatic heterocyclic structures. These properties include intraligand and charge-transfer type transitions, which are indicative of the complex electronic interactions within the molecule and its potential for various applications, from materials science to biochemistry (Bonacorso et al., 2018).
Chemical Reactions and Properties
The chemical reactivity of quinoxaline derivatives, including 2-Chloro-3-(2,6-dimethylmorpholin-4-yl)quinoxaline, often involves interactions with nucleophilic reagents. For example, reactions with aromatic amines in a basic medium can lead to the formation of arylamino quinoxalines, showcasing the compound's versatility in undergoing nucleophilic substitution reactions (Badr et al., 1983).
Physical Properties Analysis
The physical properties of quinoxaline derivatives are closely tied to their molecular structures. Their solubility, melting points, and photophysical behaviors are influenced by the nature of the substituents on the quinoxaline core. The specific physical properties of 2-Chloro-3-(2,6-dimethylmorpholin-4-yl)quinoxaline would be determined by its molecular structure, particularly the electron-donating effects of the morpholinyl group and the electron-withdrawing influence of the chloro substituent.
Chemical Properties Analysis
Chemical properties such as reactivity towards DNA, potential for forming hydrogen bonds, and interactions with other molecules are essential aspects of quinoxaline derivatives' chemical behavior. These interactions can be pivotal for applications in drug design and material science, where specific chemical properties can be exploited for targeted functionalities (Bonacorso et al., 2018).
Scientific Research Applications
1. Electronic Transport Materials in OLEDs
Compounds containing quinoxaline moieties, such as 2-Chloro-3-(2,6-dimethylmorpholin-4-yl)quinoxaline, are used as electron transport materials in organic light-emitting diodes (OLEDs). They exhibit favorable electron affinity and good thermostability, making them suitable for high-performance phosphorescent OLEDs (Yin et al., 2016).
2. Corrosion Inhibition
Quinoxaline derivatives are explored for their corrosion inhibition properties. They are used as corrosion inhibitors for metals in acidic environments, demonstrating significant inhibition efficiency through electrochemical and computational investigations (Chaouiki et al., 2020).
3. Synthesis and Chemical Reactions
2-Chloro-3-(2,6-dimethylmorpholin-4-yl)quinoxaline and similar compounds are subjects of study for their synthesis and reactions with various nucleophilic reagents. This includes research on their chemical behavior and potential applications in producing other complex molecules (El‐Deen & Mahmoud, 2000).
4. Anticancer Research
Quinoxaline derivatives are synthesized and evaluated for their anticancer activity. They show promise as potential anticancer agents with selective cytotoxicity against certain cancer cell lines (Othman et al., 2019).
5. Antimicrobial Activity
New quinoxaline derivatives are synthesized and tested for their antimicrobial activity. These studies contribute to the search for novel antimicrobial agents, particularly against various strains of bacteria and fungi (Singh et al., 2010).
Safety and Hazards
The compound has been classified with the GHS07 pictogram. The hazard statements associated with it are H302, H315, H319, and H335 . The precautionary statements are P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
properties
IUPAC Name |
4-(3-chloroquinoxalin-2-yl)-2,6-dimethylmorpholine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClN3O/c1-9-7-18(8-10(2)19-9)14-13(15)16-11-5-3-4-6-12(11)17-14/h3-6,9-10H,7-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXSAXEDZFNRAOU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C2=NC3=CC=CC=C3N=C2Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-3-(2,6-dimethylmorpholin-4-yl)quinoxaline |
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